molecular formula C14H11BrN2 B2691883 2-(4-Bromophenyl)isoindolin-1-imine CAS No. 134517-80-9

2-(4-Bromophenyl)isoindolin-1-imine

Cat. No.: B2691883
CAS No.: 134517-80-9
M. Wt: 287.16
InChI Key: UZLQWEFPMKYMSQ-JQIJEIRASA-N
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Description

2-(4-Bromophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline core with a bromophenyl substituent at the 2-position

Mechanism of Action

Target of Action

Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 . This suggests that 2-(4-Bromophenyl)isoindolin-1-imine may also interact with similar receptors or proteins.

Mode of Action

Isoindoline derivatives are known to interact with their targets through various types of interactions, including electrostatic, hydrophobic, and π–π interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)isoindolin-1-imine can be achieved through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out in an aqueous medium at room temperature, providing high yields and easy purification . Another method involves the reaction of benzoyl chloride with N-(4-bromophenyl)cyanamide in the presence of a catalyst such as CuCl2 or FeCl3 under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)isoindolin-1-imine undergoes various chemical reactions, including nucleophilic addition, condensation, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic acid, active methylene compounds (such as 1,3-dimethylbarbituric acid and Meldrum’s acid), and catalysts like CuCl2 and FeCl3 . Reaction conditions typically involve room temperature or mild heating, and the reactions are often carried out in aqueous or ethanol solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with active methylene compounds can yield various substituted isoindolin-1-imine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: This compound shares the isoindoline core but has carbonyl groups at positions 1 and 3 instead of an imine group.

    2-Phenylisoindolin-1-imine: Similar to 2-(4-Bromophenyl)isoindolin-1-imine but without the bromine substituent.

Uniqueness

This compound is unique due to the presence of the bromophenyl substituent, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a ligand for specific molecular targets and its utility in the synthesis of novel compounds with desirable properties.

Biological Activity

2-(4-Bromophenyl)isoindolin-1-imine is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. Isoindolines and their derivatives have been studied for various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound this compound features a bromobenzene moiety attached to an isoindoline framework. The presence of the bromine atom can influence its reactivity and biological interaction, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that isoindolinone derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the ability of certain isoindolinones to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

Isoindoline derivatives have also been reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which play critical roles in inflammatory pathways. Compounds with similar structures have been shown to reduce inflammation in animal models, indicating that this compound may exhibit similar properties .

Neuroprotective Potential

The neuroprotective effects of isoindolines are another area of interest. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. The structural attributes of this compound could contribute to its potential as a neuroprotective agent, particularly in neurodegenerative diseases .

Mechanistic Insights

The biological activities of this compound are likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cytokine Regulation : Inhibition of NF-kB signaling pathways leading to decreased production of inflammatory cytokines.
  • Oxidative Stress Mitigation : Enhancement of antioxidant enzyme activity and reduction of reactive oxygen species (ROS).

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of isoindoline derivatives, including analogs of this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of isoindoline derivatives resulted in a marked reduction in paw edema compared to controls. The results indicate that these compounds may inhibit the release of inflammatory mediators such as prostaglandins .

Data Summary Table

Biological ActivityMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCytokine inhibition
NeuroprotectiveOxidative stress reduction

Properties

IUPAC Name

2-(4-bromophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQWEFPMKYMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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